molecular formula C12H17ClN2 B1611841 3-Chloro-4-(3-methylpiperidin-1-yl)aniline CAS No. 893750-70-4

3-Chloro-4-(3-methylpiperidin-1-yl)aniline

Cat. No.: B1611841
CAS No.: 893750-70-4
M. Wt: 224.73 g/mol
InChI Key: GVZXCXVRHHROFD-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electroluminescence and Photophysics

Compounds structurally related to 3-Chloro-4-(3-methylpiperidin-1-yl)aniline have been explored for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs). Research by Vezzu et al. (2010) on tetradentate bis-cyclometalated platinum(II) complexes, which are structurally analogous to the compound of interest, demonstrated significant potential for use in OLEDs due to their high quantum yields and broad emission spectrum, covering from blue to red regions. These complexes exhibit structured emission spectra, long lifetimes, and a mix of metal-to-ligand charge transfer, indicating their utility in light-emitting applications (Vezzu et al., 2010).

Corrosion Inhibition

Another application of structurally related compounds is in corrosion inhibition. Daoud et al. (2014) synthesized a new thiophene Schiff base, highlighting its efficiency as a corrosion inhibitor for mild steel in acidic environments. The study emphasized the compound's adsorption on the steel surface, following Langmuir's isotherm, and its potential for protecting metal surfaces against corrosion in industrial applications (Daoud et al., 2014).

Aromatic Chlorination

Research by Vinayak et al. (2018) on the use of 1-chloro-1,2-benziodoxol-3-one for ortho-selective chlorination of aryls underlines the significance of chloro-aniline derivatives in organic synthesis. The study demonstrates the compound's utility as a chlorinating agent and oxidant for aniline derivatives, offering a pathway to synthesize chlorinated aromatic compounds efficiently under aqueous conditions (Vinayak et al., 2018).

Antimicrobial Activity

Compounds like (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline have been investigated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Yilmaz et al. (2012) synthesized and characterized the title compound, assessing its antimicrobial potential. Such studies underscore the role of chloro-aniline derivatives in developing new antimicrobial agents (Yilmaz et al., 2012).

Properties

IUPAC Name

3-chloro-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXCXVRHHROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588271
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893750-70-4
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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